Zanapezil

Descripción

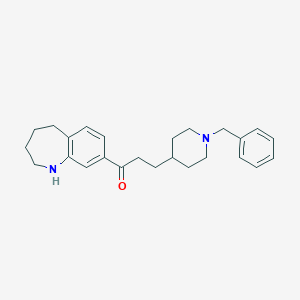

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBLXLOXUGVTGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861521 |

Source

|

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142852-50-4 |

Source

|

| Record name | Zanapezil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142852504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanapezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANAPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A0800O89N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Donepezil's Synaptic Symphony: An In-Depth Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily exerts its therapeutic effects through the reversible, non-competitive inhibition of acetylcholinesterase (AChE) in the neuronal synapse. This inhibition leads to a subsequent increase in the concentration and duration of action of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic neurotransmission. Beyond this primary mechanism, a growing body of evidence reveals a multifaceted role for Donepezil, encompassing neuroprotective effects through the modulation of nicotinic acetylcholine receptors (nAChRs), interaction with amyloid-beta (Aβ) processing, and the activation of intracellular signaling cascades that promote neuronal survival. This technical guide provides a comprehensive exploration of Donepezil's mechanism of action at the neuronal synapse, integrating quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism: Acetylcholinesterase Inhibition

Donepezil's principal mechanism of action is the potent and selective inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By reversibly binding to a peripheral anionic site on AChE, Donepezil allosterically modulates the enzyme's active site, thereby impeding the breakdown of acetylcholine.[1] This leads to an accumulation of ACh in the synapse, enhancing its availability to bind with both muscarinic and nicotinic receptors on the postsynaptic neuron, thus potentiating cholinergic signaling.

Quantitative Data on Enzyme Inhibition and Cholinergic Enhancement

The efficacy of Donepezil as an acetylcholinesterase inhibitor and its impact on acetylcholine levels have been quantified through various in vitro and in vivo studies.

| Parameter | Value | Species/System | Method | Reference(s) |

| AChE IC50 | 6.7 nM | Rat Brain | In vitro enzyme assay | [2] |

| 32 ± 11 nM | Human (recombinant) | In vitro enzyme assay | [3] | |

| BuChE IC50 | 7400 nM | Rat Brain | In vitro enzyme assay | [2] |

| In Vivo AChE Inhibition | ~27% | Human Cerebral Cortex (AD patients, 5-10 mg/day) | PET with [11C]PMP | [4] |

| 53% | Monkey Neocortex (250 µg/kg, IV) | PET with [11C]MP4A | [5] | |

| Plasma IC50 for Cerebral AChE Inhibition | 37 ± 4.1 ng/mL | Monkey | PET with [11C]MP4A | [5] |

| Increase in Extracellular ACh | Dose-dependent increase | Rat Cerebral Cortex and Hippocampus | In vivo microdialysis | [2] |

Table 1: Quantitative data on Donepezil's inhibition of cholinesterases and its effect on acetylcholine levels.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to determine acetylcholinesterase activity and inhibition.[6]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

DTNB solution (10 mM in phosphate buffer)

-

ATCh solution (14 mM in deionized water)

-

Acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Donepezil hydrochloride solutions of varying concentrations

-

Solvent for Donepezil (e.g., DMSO)

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCh and DTNB.

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample (Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Donepezil solution.

-

-

Pre-incubation: Add the buffer, AChE, DTNB, and Donepezil/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[6]

-

Initiate Reaction: Add 10 µL of ATCh solution to all wells except the blank to start the reaction. The final volume in each well should be 180 µL.[6]

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each Donepezil concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of Donepezil concentration to determine the IC50 value.

-

Beyond Cholinesterase Inhibition: Neuroprotective Mechanisms

Donepezil's therapeutic profile extends beyond its primary role as an AChE inhibitor, encompassing several neuroprotective mechanisms that may contribute to its clinical efficacy.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Donepezil has been shown to directly interact with and modulate nAChRs, independent of its AChE inhibitory activity.[7] Chronic treatment with Donepezil can lead to an upregulation of nAChRs, particularly the α7 subtype.[8][9] This upregulation enhances the sensitivity of neurons to acetylcholine and is linked to the activation of pro-survival signaling pathways.

Signaling Pathway: The neuroprotective effects mediated by nAChRs involve the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[9] Stimulation of α7-nAChRs by increased acetylcholine (due to AChE inhibition) or potentially by direct interaction with Donepezil, triggers the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates downstream targets that inhibit apoptosis and promote cell survival.

Interaction with Amyloid-β Cascade

Donepezil has been observed to influence the amyloid-beta (Aβ) cascade, a central pathological hallmark of Alzheimer's disease. Preclinical studies suggest that Donepezil may reduce the accumulation of Aβ in the brain.[10][11] The proposed mechanisms for this effect include:

-

Reduced Aβ Production: Donepezil may decrease the activity of beta-secretase (BACE1), an enzyme involved in the amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of Aβ.[10]

-

Inhibition of Aβ Aggregation: Some studies suggest that Donepezil can directly interfere with the aggregation of Aβ peptides into neurotoxic oligomers and fibrils.[12]

| Parameter | Effect of Donepezil | Species/System | Method | Reference(s) |

| Soluble Aβ1-40 and Aβ1-42 levels | Significant reduction at 4 mg/kg | Tg2576 mouse brain | ELISA | [11] |

| Aβ Plaque Number and Burden | Significant reduction at 4 mg/kg | Tg2576 mouse brain | Immunohistochemistry | [11] |

| CSF Aβ42 levels | No significant reduction (1-year treatment) | Human AD patients | PET with [11C]PiB | [13] |

Table 2: Effects of Donepezil on Amyloid-β metrics.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Fibrillization

The Thioflavin T (ThT) assay is a fluorescent method used to monitor the formation of amyloid fibrils in vitro.

Principle: ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. This change in fluorescence is used to quantify the extent of fibrillization over time.[14][15]

Materials:

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~482 nm)

-

Thioflavin T stock solution (e.g., 2 mM in water)

-

Aβ peptide (e.g., Aβ1-42), pre-treated to ensure a monomeric state

-

Fibrillation buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0)

-

Donepezil solutions of varying concentrations

Procedure:

-

Prepare ThT working solution: Dilute the ThT stock solution in the fibrillation buffer to the desired final concentration (e.g., 20 µM).

-

Prepare Aβ and inhibitor solutions: Prepare solutions of Aβ peptide and Donepezil at various concentrations in the fibrillation buffer.

-

Set up the assay: In each well of the microplate, combine the Aβ solution, Donepezil or vehicle control, and the ThT working solution.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in the microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 24-48 hours).

-

Data Analysis: Plot the fluorescence intensity against time for each condition. The lag time, elongation rate, and final plateau of the sigmoidal curve provide information on the kinetics of fibrillization and the inhibitory effect of Donepezil.

Clinical Manifestations of the Mechanism of Action

The synaptic and cellular effects of Donepezil translate into observable clinical benefits in patients with Alzheimer's disease.

Improvement in Cognitive Function

Numerous clinical trials have demonstrated that Donepezil treatment leads to a statistically significant improvement in cognitive function as measured by standardized scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE).[16][17][18][19]

| Study Parameter | Donepezil 5 mg/day | Donepezil 10 mg/day | Placebo | Duration | Reference(s) |

| Mean Change in ADAS-cog | Significant improvement | Significant improvement | Decline | 24 weeks | [16] |

| Mean Change in MMSE | +2.09 (Hedges' g) | +2.27 (Hedges' g) | - | Meta-analysis | [18] |

| Mean Change in MMSE | +1.68 points | - | - | Meta-analysis | [17] |

Table 3: Summary of Donepezil's effect on cognitive scores in clinical trials.

Conclusion

The mechanism of action of Donepezil in neuronal synapses is a compelling example of a multi-target therapeutic agent. While its primary function as an acetylcholinesterase inhibitor provides the foundational rationale for its use in Alzheimer's disease, its non-cholinergic, neuroprotective effects offer additional avenues for its therapeutic benefits. The modulation of nicotinic acetylcholine receptors and the interaction with the amyloid-beta cascade highlight the complexity of its synaptic activity. A thorough understanding of these multifaceted mechanisms is paramount for the continued development of novel and more effective therapeutic strategies for neurodegenerative diseases. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the intricate synaptic symphony conducted by Donepezil.

Detailed Experimental Methodologies

In Vivo Microdialysis for Acetylcholine Measurement in Rodent Brain

Objective: To measure extracellular acetylcholine levels in specific brain regions of a freely moving rodent in response to Donepezil administration.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the diffusion of small molecules, including acetylcholine, from the extracellular space into the dialysate, which is then collected and analyzed.[1]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Syringe pump

-

Refrigerated fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS/MS)

-

Artificial cerebrospinal fluid (aCSF)

-

Donepezil solution for administration

-

Anesthetics and surgical tools

Procedure:

-

Surgical Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow for a post-surgical recovery period.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF (often containing a cholinesterase inhibitor like neostigmine to prevent ex vivo degradation of ACh) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer Donepezil (e.g., via intraperitoneal injection or oral gavage).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ECD or LC-MS/MS.[20]

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

-

Data Analysis: Express the acetylcholine concentrations in the post-drug samples as a percentage of the baseline levels to determine the effect of Donepezil.

Western Blot for Phosphorylated Akt (p-Akt)

Objective: To determine the effect of Donepezil on the activation of the PI3K/Akt signaling pathway by measuring the levels of phosphorylated Akt.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest. A primary antibody specific for the phosphorylated form of Akt (e.g., at Ser473) is used, followed by a secondary antibody conjugated to an enzyme that allows for chemiluminescent detection.[21][22][23][24]

Materials:

-

Cell culture or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt and anti-total Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with Donepezil for the desired time. Lyse the cells or homogenize the tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total Akt to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-Akt signal as a ratio to the total Akt signal.

References

- 1. benchchem.com [benchchem.com]

- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of donepezil treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of alpha7-nicotinic receptor up-regulation and sensitization to donepezil induced by chronic donepezil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of donepezil on cognitive functions and the expression level of β-amyloid in peripheral blood of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cerebrospinal fluid acetylcholinesterase changes after treatment with donepezil in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thioflavin T spectroscopic assay [assay-protocol.com]

- 15. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 16. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cognitive Enhancers Significantly Improve Mini-Mental State Examination Score in Patients With Alzheimer Dementia | AAFP [aafp.org]

- 18. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]

- 19. mjm.mcgill.ca [mjm.mcgill.ca]

- 20. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. ccrod.cancer.gov [ccrod.cancer.gov]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Deep Dive into the Stereochemistry of Donepezil: Unraveling the Biological Activity of its Enantiomers

For Immediate Release

This technical guide provides a comprehensive analysis of the enantiomers of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. While the commercially available drug is a racemic mixture, this paper delves into the distinct biological activities of its (R) and (S) enantiomers, offering valuable insights for researchers, scientists, and drug development professionals. Through a detailed examination of their primary cholinergic mechanism and secondary, non-cholinergic interactions, this document aims to illuminate the therapeutic potential and nuances of each stereoisomer.

Introduction: The Significance of Chirality in Donepezil's Action

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), functions by increasing the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition. As a chiral molecule, Donepezil exists in two mirror-image forms: (R)-Donepezil and (S)-Donepezil. While racemic Donepezil has a well-established clinical profile, understanding the individual contributions of its enantiomers is critical for optimizing therapeutic strategies and potentially reducing adverse effects. This guide synthesizes available data on the stereoselective pharmacokinetics and pharmacodynamics of Donepezil's enantiomers.

Acetylcholinesterase Inhibition: A Stereoselective Interaction

The primary therapeutic effect of Donepezil lies in its ability to inhibit acetylcholinesterase. While specific comparative IC50 values for the individual enantiomers are not consistently reported across the literature, the available data on racemic Donepezil provides a benchmark for its potent inhibitory activity.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Racemic Donepezil

| Compound | Target | IC50 (nM) | Source Organism |

| Racemic Donepezil | AChE | 6.7 | Rat Brain |

| Racemic Donepezil | BuChE | 7138 | Rat Plasma |

Note: IC50 values can vary based on experimental conditions.

The significant difference in inhibitory potency against AChE versus BuChE highlights Donepezil's selectivity, which is a desirable characteristic for minimizing peripheral side effects. The differing in vivo concentrations of the enantiomers, with (S)-Donepezil showing higher plasma levels than (R)-Donepezil, suggest that the (S)-enantiomer may be the primary contributor to the overall therapeutic effect of the racemic mixture in terms of AChE inhibition[1].

Beyond Acetylcholinesterase: Exploring Non-Cholinergic Pathways

Recent research has unveiled that Donepezil's therapeutic actions may extend beyond its cholinergic effects. These non-cholinergic mechanisms, including interaction with sigma-1 receptors and modulation of amyloid-beta (Aβ) aggregation, present exciting avenues for understanding the full spectrum of Donepezil's activity.

Sigma-1 Receptor Binding: A Potential Avenue for Neuroprotection

The sigma-1 receptor, an intracellular chaperone protein, is implicated in neuroprotection and cellular stress responses. Donepezil has been identified as a high-affinity ligand for this receptor.

Table 2: Sigma-1 Receptor Binding Affinity of Racemic Donepezil

| Compound | Target | Ki (nM) |

| Racemic Donepezil | Sigma-1 Receptor | 14.6 |

While data on the stereoselective binding of Donepezil's enantiomers to the sigma-1 receptor is limited, the high affinity of the racemate suggests that this interaction could be a significant component of its overall pharmacological profile[2]. The agonistic activity at the sigma-1 receptor may contribute to the neuroprotective effects observed with Donepezil treatment[3].

Modulation of Amyloid-β Aggregation: A Disease-Modifying Potential?

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta plaques in the brain. Donepezil has been shown to influence Aβ aggregation, a finding that suggests a potential disease-modifying role. Studies have indicated that Donepezil can inhibit Aβ oligomer-induced microglial activation and may reduce Aβ plaque deposition[4][5]. However, the stereoselectivity of this effect has not been extensively characterized, and further research is needed to determine the relative contributions of the (R) and (S) enantiomers to this activity.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of Donepezil's enantiomers.

Chiral Separation of Donepezil Enantiomers

The separation of (R)- and (S)-Donepezil is crucial for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method.

Table 3: HPLC Method for Chiral Separation of Donepezil Enantiomers

| Parameter | Description |

| Column | Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate)) or Chiralcel-OJ-H |

| Mobile Phase | n-hexane, isopropanol, and triethylamine (e.g., 87:12.9:0.1 v/v/v) |

| Detection | UV at 268 nm |

| Flow Rate | Typically 1.0 mL/min |

Reference:[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and the inhibitory effects of compounds like Donepezil.

Principle: The assay measures the hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

General Protocol:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compound (Donepezil enantiomer).

-

In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

-

Add the AChE solution and incubate.

-

Initiate the reaction by adding the substrate.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Sigma-1 Receptor Binding Assay

A competitive radioligand binding assay is typically used to determine the affinity of a compound for the sigma-1 receptor.

Principle: This assay measures the ability of a test compound (unlabeled Donepezil enantiomer) to displace a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) from the sigma-1 receptor in a tissue homogenate (e.g., guinea pig brain membranes).

General Protocol:

-

Prepare membrane homogenates from a tissue source rich in sigma-1 receptors.

-

Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separate the bound from the free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value obtained from the competition curve.

Amyloid-β Aggregation Assay (Thioflavin T Assay)

The Thioflavin T (ThT) fluorescence assay is a common method for monitoring the formation of amyloid fibrils.

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

General Protocol:

-

Prepare a solution of Aβ peptide (e.g., Aβ42) and induce aggregation (e.g., by incubation at 37°C).

-

At various time points, take aliquots of the Aβ solution and add them to a ThT solution.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm).

-

To test the inhibitory effect of Donepezil enantiomers, co-incubate the Aβ peptide with different concentrations of the test compound.

Signaling Pathways

The biological effects of Donepezil and its enantiomers are mediated through complex signaling pathways.

Cholinergic Signaling

By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced activation of postsynaptic muscarinic and nicotinic receptors. This, in turn, modulates downstream signaling cascades involved in learning and memory.

Conclusion

While racemic Donepezil is a well-established therapeutic agent for Alzheimer's disease, a deeper understanding of the distinct pharmacological profiles of its (R) and (S) enantiomers is essential for future drug development. The stereoselective metabolism of Donepezil, leading to higher plasma concentrations of the (S)-enantiomer, suggests a potentially greater contribution of this isomer to the overall clinical effect. However, further research is required to fully elucidate the stereoselective interactions of Donepezil with acetylcholinesterase, sigma-1 receptors, and the amyloid-beta cascade. Such studies will be instrumental in designing next-generation therapies with improved efficacy and tolerability for neurodegenerative diseases.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of acetylcholinesterase ... [degruyterbrill.com]

- 6. researchgate.net [researchgate.net]

The Genesis and Synthetic Evolution of Donepezil Hydrochloride: A Technical Guide

An In-depth Exploration of the Discovery and Chemical Synthesis of a Cornerstone in Alzheimer's Disease Therapy

Introduction

Donepezil hydrochloride, marketed under the brand name Aricept®, stands as a key therapeutic agent in the symptomatic treatment of Alzheimer's disease.[1] Developed by Eisai Co., Ltd., its journey from a chance discovery to a globally recognized medication is a testament to persistent research in the face of a complex neurodegenerative disease. This technical guide provides a comprehensive overview of the discovery of Donepezil, its mechanism of action, and a detailed examination of its pivotal synthesis pathways for researchers, scientists, and drug development professionals.

The Discovery of Donepezil: A Serendipitous Finding and Rational Design

The quest for a new acetylcholinesterase (AChE) inhibitor to overcome the limitations of previous treatments like physostigmine and tacrine, which suffered from a short duration of action and hepatotoxicity respectively, led to the development of Donepezil.[2] The research, which commenced in 1983 at Eisai, was spearheaded by Hachiro Sugimoto.[2][3]

The initial breakthrough was serendipitous, stemming from the random screening of an N-benzylpiperazine derivative that exhibited positive cholinergic activity in rats.[4] This led to a systematic structure-activity relationship (SAR) study. Researchers at Eisai replaced the N-benzylpiperazine moiety with an N-benzylpiperidine group, which dramatically increased the anti-AChE activity.[4] Further molecular modifications, including the substitution of an amide group with a ketone and the design of an indanone derivative, culminated in the identification of Donepezil (E2020) as the most promising and well-balanced compound.[4] Donepezil hydrochloride received FDA approval in 1996.[1]

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

Donepezil hydrochloride is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[5][6] The primary pathology in Alzheimer's disease involves a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions.[7] AChE is the enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[7]

By reversibly binding to both the catalytic and peripheral anionic sites of AChE, Donepezil inhibits the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission.[5][8][9] This mechanism is believed to be the basis for the symptomatic improvement in cognitive function observed in patients.[7]

Below is a diagram illustrating the mechanism of action of Donepezil.

Pharmacokinetics of Donepezil Hydrochloride

Donepezil exhibits linear and dose-proportional pharmacokinetics.[10] It is well-absorbed orally, with peak plasma concentrations reached in approximately 3 to 4 hours.[10] The drug has a long elimination half-life of about 70 hours, which allows for once-daily dosing.[11] Steady-state concentrations are typically achieved within 14 to 21 days of continuous administration.[11] Donepezil is extensively metabolized in the liver by CYP2D6 and CYP3A4 isoenzymes and through glucuronidation.

| Parameter | Value |

| Bioavailability | ~100% |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours |

| Elimination Half-life (t1/2) | ~70 hours |

| Protein Binding | ~96% |

| Metabolism | Hepatic (CYP2D6, CYP3A4), Glucuronidation |

| Primary Metabolites | Four major metabolites (two are active) |

| Excretion | Primarily renal |

Synthetic Pathways of Donepezil Hydrochloride

The synthesis of Donepezil has been approached through several routes, with the original method developed by Eisai serving as a benchmark. Various modifications and alternative pathways have since been developed to improve efficiency, yield, and industrial scalability.

The Original Eisai Synthesis: Aldol Condensation and Hydrogenation

The initial and most well-known synthesis of Donepezil involves a two-step process starting from two key intermediates: 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine. The core of this synthesis is an Aldol condensation followed by a reduction reaction.

Experimental Protocol:

Step 1: Aldol Condensation To a solution of 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine in a suitable solvent such as tetrahydrofuran (THF), a strong base like lithium diisopropylamide (LDA) is added at a low temperature (e.g., -78 °C). The reaction mixture is stirred for a specified period to facilitate the condensation, forming the unsaturated intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methylpiperidine.

Step 2: Hydrogenation The unsaturated intermediate is then subjected to catalytic hydrogenation. A common catalyst for this reduction is 10% palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere in a solvent like methanol or THF until the reduction of the double bond is complete, yielding Donepezil. The product is then typically converted to its hydrochloride salt for pharmaceutical use.

Alternative Synthesis Route: Darzens Condensation

An alternative and economically viable route for the synthesis of Donepezil involves a Darzens condensation reaction.[6][12] This pathway utilizes pyridine-4-carboxaldehyde and 2-bromo-5,6-dimethoxy indanone as starting materials to form a key epoxide intermediate.

Experimental Protocol:

Step 1: Darzens Condensation Pyridine-4-carboxaldehyde is reacted with 2-bromo-5,6-dimethoxy indanone in the presence of a base to form the epoxide intermediate, 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one.

Step 2: Deoxygenation and Hydrogenation A one-pot deoxygenation of the epoxide followed by hydrogenation of the pyridine ring yields the piperidinyl intermediate.

Step 3: N-Benzylation The final step involves the N-benzylation of the piperidinyl intermediate to afford Donepezil.

Industrially Scalable Synthesis

For large-scale production, efficiency and cost-effectiveness are paramount. An industrially scalable synthesis has been developed that streamlines the process and avoids hazardous reagents.[13][14] This often involves modifications to the original Aldol condensation route, such as using milder bases and optimizing reaction conditions.

Experimental Workflow for an Industrially Scalable Process:

Key Improvements in Industrial Synthesis:

-

Milder Bases: Replacement of hazardous and cryogenic bases like LDA with more manageable bases such as sodium hydroxide.[13]

-

Optimized Catalysts: Use of highly efficient and recyclable catalysts for the hydrogenation step, such as Raney nickel or specialized palladium catalysts.[13][15]

-

Streamlined Workup: Development of efficient extraction and crystallization procedures to simplify purification and maximize yield.[14]

Quantitative Data on Synthesis Pathways

The efficiency of a synthetic route is critically evaluated by its overall yield and the purity of the final product. Below is a comparative summary of reported yields for different stages of Donepezil synthesis.

| Synthesis Step | Reagents and Conditions | Reported Yield (%) | Reference |

| Aldol Condensation | 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine, LDA, THF | Not explicitly stated in all patents, but a key step in the original synthesis. | [16] |

| Aldol Condensation (Industrial) | 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine, NaOH, Methanol | 84 | [13] |

| Hydrogenation of Unsaturated Intermediate | Pd/C, H2, Methanol | 81 | [17] |

| Hydrogenation of Unsaturated Intermediate (Industrial) | Raney Nickel, Methanol | High Yield (not quantified) | [13] |

| N-Benzylation of Piperidinyl Intermediate | Benzyl bromide, Triethylamine, Methylene dichloride | 92 | [18] |

Conclusion

The discovery and development of Donepezil hydrochloride represent a significant advancement in the palliative treatment of Alzheimer's disease. Its journey from a serendipitous discovery to a rationally designed, highly selective AChE inhibitor underscores the power of medicinal chemistry. The evolution of its synthesis from the original laboratory-scale method to more efficient and industrially viable processes highlights the continuous innovation in pharmaceutical manufacturing. This technical guide has provided a detailed overview of the key aspects of Donepezil's discovery and synthesis, offering valuable insights for professionals in the field of drug development and neuroscience. Further research into novel synthetic routes and second-generation analogs continues to be an active area of investigation, aiming to improve upon the therapeutic profile of this important medication.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 8. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. HU227474B1 - Process for industrial scale production of high purity donepezil hydrochloride polymorph i. - Google Patents [patents.google.com]

- 15. US7332606B2 - Process for producing 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 16. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]

- 17. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

- 18. US6649765B1 - Process for the preparation of 1-benzyl-4(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL) - Google Patents [patents.google.com]

Navigating the Preclinical Journey of Donepezil: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the core principles of Donepezil's pharmacokinetic and metabolic profile in preclinical models. By providing a detailed summary of quantitative data, experimental methodologies, and visual representations of key pathways, this document serves as an essential resource for professionals in the field of drug development and neurological research.

Executive Summary

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, exhibits a well-characterized pharmacokinetic and metabolic profile in preclinical species. It is readily absorbed, extensively distributed, and primarily eliminated through hepatic metabolism. The following sections provide an in-depth exploration of its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data from various preclinical studies.

Pharmacokinetic Profile

The pharmacokinetic parameters of Donepezil have been extensively studied in various preclinical models, primarily in rodents. These studies reveal a consistent pattern of absorption, distribution, and elimination.

Absorption

Following oral administration in rats, Donepezil is rapidly absorbed, with time to reach maximum plasma concentration (Tmax) typically observed within 30 minutes.[1] The absolute oral bioavailability has been reported to be approximately 3.6% in hairless rats.[2]

Distribution

Donepezil exhibits wide tissue distribution.[1] Following intravenous administration in rats, it is rapidly distributed to highly perfused organs such as the heart and lungs, with concentration-time profiles in these tissues mirroring that of plasma.[1] Notably, Donepezil readily crosses the blood-brain barrier, a critical characteristic for its therapeutic action, with peak brain concentrations observed at approximately 2 hours post-administration in rats.[1][3] The concentration of Donepezil in the brain is approximately twice that in the plasma.[4] The steady-state volume of distribution is reported to be 12 L/kg.[5] Donepezil is highly bound to plasma proteins (approximately 96%), primarily to albumin (about 75%) and alpha1-acid glycoprotein (21%).[5]

Metabolism

Donepezil is extensively metabolized in the liver, with the cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4 playing the primary roles in its biotransformation.[6][7][8] The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation, followed by glucuronidation and sulfation.[4][5] The primary active metabolite is 6-O-desmethyl donepezil (DMDon).[1][4] However, its plasma concentration is significantly lower than that of the parent drug, at approximately one-thirtieth the level of Donepezil.[3] Other identified metabolites include M1 and M2 (formed via O-dealkylation and hydroxylation), M4 (via hydrolysis), and M6 (via N-oxidation), and their subsequent glucuronide conjugates (M11 and M12).[8][9]

Excretion

The primary route of elimination for Donepezil and its metabolites is through the kidneys.[5] A significant portion of the administered dose is excreted in the urine, with about 17% being unchanged Donepezil.[5] Fecal excretion also contributes to its elimination.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Donepezil in preclinical models.

Table 1: Single-Dose Pharmacokinetic Parameters of Donepezil in Rats

| Parameter | Oral Administration (3 mg/kg) | Oral Administration (10 mg/kg) | Intravenous Administration (3 mg/kg) |

| Tmax (h) | 1.2 ± 0.4 | 1.4 ± 0.5 | - |

| Cmax (ng/mL) | 17.9 ± 2.4 | 44.1 ± 7.9 | 1147.3 ± 233.4 |

| AUC (ng*h/mL) | 70.7 ± 11.2 | 240.5 ± 31.5 | 1995.3 ± 1735.3 |

| Bioavailability (%) | 3.6 | - | - |

Data sourced from a study in hairless rats.[2]

Table 2: Pharmacokinetic Parameters of 6-O-desmethyl donepezil (DMDon) in Rats after Intravenous Infusion of Donepezil

| Donepezil Dose | Cmax of DMDon (ng/mL) | Time to Cmax of DMDon (minutes post-infusion start) |

| 1.25 mg/kg | 9.38 | 60 |

| 2.5 mg/kg | 13.3 | 60 |

Data sourced from a study in rats.[4]

Key Metabolic Pathways and Experimental Workflows

Visualizing the complex metabolic pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature.

Animal Models

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.[10]

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.[10]

Drug Administration

-

Oral Administration: Donepezil is often dissolved in saline or 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage.[11][12]

-

Intravenous Administration: For intravenous studies, Donepezil is dissolved in a suitable vehicle, such as saline, and administered as a bolus injection or infusion, typically through the tail vein.[2]

Sample Collection and Preparation

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing, often from the tail vein.[2]

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[13]

-

Sample Extraction:

-

Liquid-Liquid Extraction (LLE): Plasma samples are mixed with an organic solvent (e.g., a mixture of hexane and ethyl acetate) to extract Donepezil. The organic layer is then separated, evaporated, and the residue is reconstituted for analysis.[8]

-

Protein Precipitation (PPT): Acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[13]

-

Bioanalytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A C18 column is commonly used.[13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium acetate with formic acid) and an organic phase (e.g., acetonitrile) is often used.[15]

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.[15]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Donepezil and an internal standard.[15]

-

Conclusion

The preclinical pharmacokinetic and metabolic profile of Donepezil is well-established, providing a solid foundation for its clinical development and application. This guide has synthesized key quantitative data, detailed experimental protocols, and provided visual representations of metabolic and procedural pathways to offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these preclinical characteristics is paramount for the continued investigation and optimization of therapies for neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]

- 12. Donepezil attenuates vascular dementia in rats through increasing BDNF induced by reducing HDAC6 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijpba.in [ijpba.in]

- 15. lcms.cz [lcms.cz]

Molecular Docking of Donepezil with Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a potent and reversible inhibitor of acetylcholinesterase (AChE). Understanding the molecular interactions between Donepezil and AChE is paramount for the rational design of new, more effective anti-Alzheimer's drugs. This technical guide provides an in-depth overview of the molecular docking of Donepezil with human acetylcholinesterase, summarizing key quantitative data, detailing experimental protocols for in silico analysis, and visualizing the critical interactions and workflows.

Introduction

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. In Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature. By inhibiting AChE, Donepezil increases the synaptic levels of acetylcholine, thereby ameliorating cognitive symptoms.[1] Molecular docking studies are instrumental in elucidating the binding mode of Donepezil within the active site of AChE, providing a structural basis for its inhibitory activity.[2]

Donepezil is a mixed competitive and non-competitive inhibitor, indicating a complex binding mechanism.[3] It interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) located at the entrance of the active site gorge of AChE.[1][4] This dual-binding nature is a key aspect of its efficacy.

Quantitative Data Summary

The binding affinity and inhibitory potency of Donepezil against acetylcholinesterase have been quantified through various in vitro and in silico methods. The following tables summarize the key quantitative data from multiple studies.

Table 1: In Vitro Inhibitory Potency of Donepezil against Acetylcholinesterase

| Parameter | Value | Enzyme Source | Measurement Context |

| IC50 | 0.021 µM | Not Specified | In vitro enzyme assay[5] |

| IC50 | 0.032 ± 0.011 µM | Homo sapiens AChE (HsAChE) | In vitro enzyme assay[6] |

| IC50 | 51 nM | Electric eel AChE | In vitro enzyme assay[1] |

| Plasma IC50 | 53.6 ± 4.0 ng/mL | Human Cerebral Cortex (in vivo) | Positron Emission Tomography (PET)[7] |

| Plasma IC50 | ~37 ng/mL | Monkey Brain (in vivo) | Positron Emission Tomography (PET)[8] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration.

Table 2: In Silico Binding Affinity of Donepezil with Acetylcholinesterase

| Docking Score / Binding Energy (kcal/mol) | Software/Method | PDB ID |

| -15.50 | Not Specified | Not Specified[9] |

| -13.560 | Maestro (Schrödinger) | 4EY7[10] |

| -11.6 to -11.2 | Not Specified | Not Specified[5] |

| -11.37 | Not Specified | Not Specified[3][11] |

| -11.0 | Protox-II | Not Specified[5] |

| -9.33 | Not Specified | Not Specified[12] |

| -8.87 | AutoDock 4.2 | 1EVE[13] |

Table 3: Root Mean Square Deviation (RMSD) of Docked Donepezil

| RMSD Value (Å) | Context | PDB ID |

| 1.90 | Donepezil-AChE complex during 100 ns MD simulation | 4EY7[10] |

| 0.69 | Redocked with a 60 x 60 x 60 grid size | 1B41[14] |

| 0.4227 | Redocked vs. co-crystallized pose | 4EY7[15] |

| 0.39 | Redocked vs. co-crystallized ligand | 4EY7[16] |

Interacting Residues in the Acetylcholinesterase Active Site

Molecular docking studies have identified several key amino acid residues within the active site gorge of acetylcholinesterase that are crucial for the binding of Donepezil. The interactions are predominantly hydrophobic and aromatic in nature.

Table 4: Key Amino Acid Residues of Acetylcholinesterase Interacting with Donepezil

| Interacting Residue | Type of Interaction | Binding Site Region |

| Trp86 | π-π stacking, Hydrophobic | Catalytic Active Site (CAS)[4][10] |

| Phe295 | Hydrogen bond (with carbonyl group), Hydrophobic | Peripheral Anionic Site (PAS)[1][10] |

| Trp286 | π-π stacking, Hydrophobic | Peripheral Anionic Site (PAS)[10][12] |

| Tyr337 | π-alkyl, Water-mediated H-bonds | Catalytic Active Site (CAS)[1][17] |

| Tyr341 | π-π stacking, π-alkyl | Peripheral Anionic Site (PAS)[1][4] |

| Asp74 | Hydrogen bond | Not Specified[10][12] |

| Tyr72 | π-π stacking | Peripheral Anionic Site (PAS)[17] |

| Tyr124 | π-π stacking | Peripheral Anionic Site (PAS)[12] |

| Phe338 | π-alkyl, Hydrophobic | Peripheral Anionic Site (PAS)[1][4] |

| His447 | π-π stacking | Catalytic Active Site (CAS)[4] |

| Glu202 | Hydrogen bond | Catalytic Active Site (CAS)[14] |

| Ser203 | Interaction with catalytic triad | Catalytic Active Site (CAS)[1] |

| Gly121 | Interaction | Not Specified[1] |

| Gly448 | Interaction | Catalytic Active Site (CAS)[1][4] |

Experimental Protocols for Molecular Docking

This section outlines generalized yet detailed methodologies for performing molecular docking of Donepezil with acetylcholinesterase using common software packages. The crystal structure of recombinant human acetylcholinesterase in complex with Donepezil (PDB ID: 4EY7) is recommended as the starting point for these protocols.[18]

Software and Tools

-

Protein Preparation: Schrödinger Maestro, AutoDock Tools, Discovery Studio

-

Ligand Preparation: ChemDraw, Avogadro, LigPrep (Schrödinger), AutoDock Tools

-

Molecular Docking: AutoDock Vina, PyRx, Glide (Schrödinger), ICM Pro

-

Visualization: PyMOL, BIOVIA Discovery Studio, VMD

General Workflow

Caption: A generalized workflow for molecular docking studies.

Protocol using AutoDock Vina (via PyRx)

PyRx provides a user-friendly interface for AutoDock Vina.[19]

-

Protein Preparation:

-

Load the PDB file (e.g., 4EY7) into PyRx.

-

Remove water molecules and the co-crystalized ligand (Donepezil).

-

Use the "Make Macromolecule" function in AutoDock Tools within PyRx to add hydrogens and assign charges. Save the prepared protein in .pdbqt format.

-

-

Ligand Preparation:

-

Load the 3D structure of Donepezil (e.g., from PubChem) into PyRx.

-

Use Open Babel within PyRx to minimize the energy of the ligand.

-

Convert the ligand to the .pdbqt format.

-

-

Grid Box Generation:

-

Select the prepared protein and ligand.

-

In the Vina Wizard, define the grid box to encompass the active site gorge. Based on published data for PDB ID 4EY7, the grid box can be centered at approximately X=-14.01, Y=-43.83, Z=27.66.[19] A suggested grid size is 60 x 60 x 60 Å.

-

-

Docking Execution:

-

Set the exhaustiveness parameter (typically 8 or 16 for more thorough searching).

-

Set num_modes to the desired number of binding poses to be generated (e.g., 9).

-

Run the AutoDock Vina simulation.

-

-

Results Analysis:

-

The results will be displayed with binding affinity values (in kcal/mol) for each pose.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Analyze the interactions for the best pose using the visualization tools.

-

Protocol using Glide (Schrödinger Maestro)

-

Protein Preparation:

-

Ligand Preparation:

-

Draw the Donepezil structure or import it.

-

Use "LigPrep" to generate low-energy 3D conformations, consider possible ionization states at a target pH (e.g., 7.0 ± 2.0), and apply a force field like OPLS3e.[20]

-

-

Receptor Grid Generation:

-

Define the active site by selecting the co-crystallized ligand as the centroid of the grid box.

-

Generate the receptor grid, ensuring it is large enough to accommodate the ligand.

-

-

Ligand Docking:

-

Use the "Ligand Docking" panel.

-

Select the prepared ligands and the receptor grid.

-

Choose a docking precision mode (e.g., Standard Precision (SP) for initial screening or Extra Precision (XP) for higher accuracy).[21]

-

Run the Glide docking job.

-

-

Results Analysis:

-

Analyze the output poses and their associated GlideScores and binding energies.

-

Visualize the ligand-receptor interactions in the Maestro interface.

-

Protocol using ICM Pro

-

Protein Preparation:

-

Ligand Preparation:

-

Import the Donepezil structure. ICM can convert 2D or 3D structures "on-the-fly" during the docking process.

-

-

Docking Pocket Definition:

-

ICM automatically defines the binding pocket based on the co-crystallized ligand. This can be manually adjusted if needed.

-

-

Docking Simulation:

-

Run the docking simulation. ICM uses a biased probability Monte Carlo procedure for conformational sampling.[22]

-

The thoroughness of the simulation can be adjusted.

-

-

Results Analysis:

-

Analyze the resulting docking poses and their ICM scores.

-

Use the ICM visualization tools to inspect the interactions.

-

Visualization of Donepezil-AChE Interaction

The following diagrams illustrate the key binding events and interactions of Donepezil within the acetylcholinesterase active site.

References

- 1. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. researchgate.net [researchgate.net]

- 17. Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rcsb.org [rcsb.org]

- 19. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigation, scaffold hopping of novel donepezil-based compounds as anti-Alzhiemer’s agents: synthesis, in-silico and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Repurposing of USFDA-approved drugs to identify leads for inhibition of acetylcholinesterase enzyme: a plausible utility as an anti-Alzheimer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molsoft L.L.C.: ICM Docking and Screening [molsoft.com]

Off-Target Pharmacology of Donepezil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily exerts its therapeutic effect through the reversible inhibition of acetylcholinesterase (AChE). However, a growing body of evidence reveals that its pharmacological profile extends beyond its primary target, encompassing a range of off-target interactions with other neurotransmitter systems. These interactions, occurring at clinically relevant concentrations, may contribute to both its therapeutic efficacy and its adverse effect profile. This technical guide provides a comprehensive overview of the off-target effects of Donepezil, focusing on its interactions with the glutamatergic, sigma, dopaminergic, serotonergic, and noradrenergic systems. Quantitative binding affinities, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows are presented to offer a deeper understanding of Donepezil's complex pharmacology.

Interaction with the Glutamatergic System: NMDA Receptors

Donepezil exhibits a complex, concentration-dependent modulatory effect on N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.

Dualistic Modulation of NMDA Receptor Currents

Electrophysiological studies using whole-cell patch-clamp recordings on rat cortical neurons have revealed a dualistic effect of Donepezil on NMDA-induced currents. At lower, therapeutically relevant concentrations (0.01-1 µM), Donepezil potentiates NMDA receptor activity in bipolar neurons[1]. Conversely, at higher concentrations (1-10 µM), it can suppress these currents in multipolar neurons[1]. This modulation appears to be independent of the NMDA concentration and is mediated through intracellular signaling cascades involving G proteins and protein kinase C (PKC)[1].

Induction of NMDA Receptor Internalization

Beyond direct channel modulation, Donepezil has been shown to induce the internalization of NMDA receptors. This effect is mediated by the stimulation of α7 nicotinic acetylcholine receptors (nAChRs) and does not involve the PI3K signaling pathway[2]. The reduction of cell surface NMDA receptors may contribute to the neuroprotective effects of Donepezil by attenuating glutamate-mediated excitotoxicity[2][3].

High-Affinity Binding to Sigma-1 Receptors

Donepezil is a high-affinity agonist for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction is considered a significant component of its neuroprotective and potential disease-modifying effects[3][4].

Quantitative Binding Affinity

Radioligand binding assays have determined the binding affinity (Ki) of Donepezil for the sigma-1 receptor to be approximately 14.6 nM[5]. This high affinity suggests that engagement of this target occurs at therapeutic concentrations.

Receptor Occupancy in Humans

Positron Emission Tomography (PET) studies in healthy human volunteers have confirmed substantial occupancy of sigma-1 receptors following single oral doses of Donepezil. A 5 mg dose resulted in approximately 60% occupancy, while a 10 mg dose led to about 75% occupancy, demonstrating a clear dose-dependent relationship[6]. In rats, the ED50 for sigma-1 receptor occupancy was determined to be 1.29 mg/kg[7][8].

Modulation of Monoaminergic Systems

In vivo microdialysis studies in rats have demonstrated that Donepezil can alter the extracellular levels of dopamine, serotonin, and norepinephrine in a region-specific manner.

Dopaminergic System

Acute administration of Donepezil has been shown to increase extracellular dopamine levels in the cortex and dorsal hippocampus[9]. The mechanism may involve the modulation of nicotinic acetylcholine receptors on dopaminergic neurons. In vitro studies have shown that Donepezil inhibits nicotine-evoked currents in substantia nigra dopaminergic neurons with an IC50 of 85 ± 10 μM[10]. However, a study in Alzheimer's disease patients found no significant change in striatal dopamine release after acute or short-term treatment with Donepezil, suggesting that the effects on the dopaminergic system may be complex and context-dependent[11][12].

Serotonergic System

The effects of Donepezil on the serotonergic system appear to be multifaceted. An in vivo microdialysis study reported a decrease in extracellular serotonin (5-HT) levels following acute Donepezil administration[9]. In contrast, a functional MRI study in rats showed that Donepezil activates the serotonergic raphe nucleus[13][14]. While direct binding affinity data for serotonin receptors is lacking, these findings suggest an indirect modulatory role of Donepezil on serotonergic neurotransmission.

Noradrenergic System

Donepezil's influence on the noradrenergic system is also region-dependent. In vivo microdialysis has revealed increased norepinephrine levels in the cortex and dorsal hippocampus, but decreased levels in the ventral hippocampus[9].

Effects on the GABAergic System

The current body of research on the direct off-target effects of Donepezil on the GABAergic system is limited. One study suggested that Donepezil pre-treatment might reduce "GABAergic alterations" in a model of cholinergic depletion, but the underlying mechanism was not elucidated[15]. Further investigation is required to determine if Donepezil directly interacts with GABA receptors or influences GABAergic neurotransmission.

Quantitative Data Summary

The following table summarizes the available quantitative data on the off-target interactions of Donepezil.

| Target | Parameter | Value | Species | Assay Method | Reference |

| Sigma-1 Receptor | Ki | 14.6 nM | Not Specified | Radioligand Binding | [5] |

| ED50 | 1.29 mg/kg | Rat | In vivo PET | [7][8] | |

| NMDA Receptor | Potentiation | 0.01 - 100 µM | Rat | Whole-cell Patch Clamp | [1] |

| Suppression | 1 - 10 µM | Rat | Whole-cell Patch Clamp | [1] | |

| Nicotinic AChRs on Dopaminergic Neurons | IC50 | 85 ± 10 µM | Rat | Whole-cell Patch Clamp | [10] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA-Induced Currents in Rat Cortical Neurons

-

Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured for 7-14 days.

-

Recording Setup: Neurons are visualized using an inverted microscope equipped with differential interference contrast optics. Whole-cell recordings are performed at room temperature.

-

Solutions:

-

External Solution (Mg²⁺-free): Contains (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Internal Solution: Contains (in mM): 140 CsF, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.

-

-

Procedure:

-

A borosilicate glass pipette with a resistance of 3-5 MΩ is filled with the internal solution and used to form a gigaohm seal with the neuronal membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -70 mV[1].

-

NMDA (e.g., 100 µM) is applied to the neuron via a U-tube or bath application to evoke an inward current.

-

Donepezil at various concentrations is co-applied with NMDA to assess its modulatory effects.

-

Currents are amplified, filtered, and digitized for analysis.

-

In Vivo Microdialysis for Neurotransmitter Level Measurement in Rat Brain

-

Animal Preparation: A male Wistar rat is anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus). The animal is allowed to recover for several days.

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant to prevent neurotransmitter degradation.

-

Drug Administration: Donepezil or vehicle is administered systemically (e.g., intraperitoneally or subcutaneously).

-

Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites[9][15].

Radioligand Binding Assay for Sigma-1 Receptor Affinity

-

Membrane Preparation: Membranes are prepared from a tissue source with high sigma-1 receptor expression, such as guinea pig liver[7]. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction. Protein concentration is determined.

-

Assay Conditions:

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist, is commonly used[7].

-

Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled Donepezil are incubated with the membrane preparation in a buffer.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled sigma-1 ligand (e.g., haloperidol).

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 90-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: The IC50 value (the concentration of Donepezil that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

Donepezil's pharmacological actions are more diverse than its primary function as an acetylcholinesterase inhibitor. Its interactions with NMDA and sigma-1 receptors, as well as its modulation of dopaminergic, serotonergic, and noradrenergic systems, likely play a role in its overall clinical profile. A thorough understanding of these off-target effects is crucial for optimizing its therapeutic use, predicting potential drug-drug interactions, and guiding the development of next-generation Alzheimer's disease therapies with improved target selectivity and efficacy. Further research, particularly into its effects on the GABAergic system and the clinical relevance of its monoaminergic modulation, is warranted.

References

- 1. Modulation of N-methyl-D-aspartate receptors by donepezil in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 7 Donepezil Interactions You Want to Watch for - GoodRx [goodrx.com]

- 3. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Changes in cerebral neurotransmitters and metabolites induced by acute donepezil and memantine administrations: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Frontiers | The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]

- 15. Redirecting [linkinghub.elsevier.com]

The Modulatory Role of Donepezil on Neuroinflammation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is primarily recognized for its role as an acetylcholinesterase inhibitor. However, a growing body of evidence reveals its significant immunomodulatory and anti-inflammatory properties within the central nervous system. This technical guide synthesizes the current understanding of how Donepezil modulates key neuroinflammatory pathways. It delves into its mechanisms of action, from enhancing the cholinergic anti-inflammatory pathway to directly inhibiting microglial activation and suppressing critical signaling cascades such as NF-κB, MAPK, and the NLRP3 inflammasome. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to facilitate further research in this promising therapeutic area.